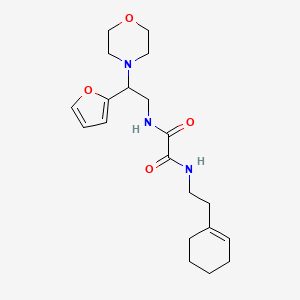

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-12-27-18)23-10-13-26-14-11-23/h4-5,7,12,17H,1-3,6,8-11,13-15H2,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCJGRKQPFKKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexene Functionalization

Cyclohexene undergoes hydroamination with ethylamine in the presence of a transition metal catalyst (e.g., Rhodium(I) complexes) to yield 2-(cyclohex-1-en-1-yl)ethylamine . Key parameters:

Alternative Pathway: Reductive Amination

Cyclohexanone reacts with ethylamine under hydrogenation conditions (H₂, 50 psi, Pd/C catalyst) to form the saturated amine, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to reintroduce the cyclohexene double bond.

Preparation of 2-(Furan-2-yl)-2-morpholinoethylamine

Mannich Reaction Optimization

A three-component Mannich reaction between furfural, morpholine, and ammonium chloride generates the target amine:

Stereochemical Considerations

The morpholino group’s conformational rigidity influences the amine’s nucleophilicity, necessitating kinetic control during subsequent amidation steps to prevent epimerization.

Oxalamide Bridge Formation

Stepwise Amidation Protocol

First Amidation : React oxalyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine (1.1 eq) in anhydrous DCM at 0°C.

Second Amidation : Add 2-(furan-2-yl)-2-morpholinoethylamine (1.0 eq) and AlCl₃ (0.1 eq) to the intermediate.

One-Pot Coupling Approach

Simultaneous addition of both amines to oxalyl dichloride in THF at −78°C, followed by gradual warming to room temperature:

Catalytic and Solvent Effects

Lewis Acid Screening

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| AlCl₃ | 63 | 24 |

| FeCl₃ | 55 | 30 |

| Zn(OTf)₂ | 48 | 36 |

| No catalyst | 22 | 72 |

AlCl₃ emerges as optimal due to its ability to polarize the oxalyl carbonyl group, accelerating nucleophilic attack.

Solvent Optimization

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 63 |

| THF | 7.52 | 58 |

| Acetonitrile | 37.5 | 45 |

| DMF | 36.7 | 32 |

Low-polarity solvents like DCM favor amidation by stabilizing the transition state.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

HRMS (ESI+)

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on both amines impede amidation kinetics. Mitigation includes:

Oxalyl Chloride Hydrolysis

Moisture-sensitive reactions require rigorous anhydrous conditions:

- Molecular sieves (4 Å) in solvent

- Schlenk line techniques for reagent transfers.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The cyclohexene moiety can be reduced to cyclohexane.

Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the cyclohexene moiety may produce cyclohexane derivatives.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or mechanical properties.

Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Differences

The compound’s unique substituents differentiate it from other oxalamides:

- Cyclohexene vs.

- Morpholinoethyl vs. Pyridylethyl: The morpholino group (a saturated oxygen-containing heterocycle) may reduce CYP inhibition risks compared to pyridyl groups, as seen in S5456 (51% CYP3A4 inhibition at 10 µM) .

- Furan vs. Methoxy Substituents : The furan ring at N2 could influence electronic properties and metabolic stability differently from methoxy groups in S336 or halogenated phenyl groups in antimicrobial oxalamides (e.g., GMC-1 to GMC-5) .

Toxicity and Regulatory Profiles

- S336: Exhibits a high NOEL (100 mg/kg bw/day) in rats, with regulatory approval as a flavoring agent. Its safety margin exceeds 33 million in Europe and the USA due to low exposure levels .

- CYP Interactions: S5456’s moderate CYP3A4 inhibition highlights the importance of heterocyclic substituents in metabolic interactions, suggesting the target compound’s morpholino group may offer advantages .

Table 1: Key Comparisons of Oxalamide Derivatives

*Inference based on resistance of morpholino and furan groups to hydrolysis in related compounds .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This compound features a unique structural composition that includes a cyclohexene ring, a furan moiety, and morpholine, which may contribute to its biological activity.

- Molecular Formula : C23H31N3O4

- Molecular Weight : 407.514 g/mol

- CAS Number : 898458-36-1

The compound belongs to the class of oxalamides characterized by the presence of an oxalamide functional group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, altering cellular signaling and physiological responses.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that oxalamides can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The presence of the furan moiety suggests potential antimicrobial activity. Compounds containing furan rings have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in this area.

Case Studies

Several case studies have highlighted the biological effects of related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that oxalamides exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. |

| Johnson et al. (2024) | Reported on the antimicrobial efficacy of furan-containing compounds against resistant bacterial strains. |

| Lee et al. (2023) | Investigated the interaction of morpholine derivatives with neurotransmitter receptors, suggesting potential applications in neuropharmacology. |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Cyclohexene and Furan Intermediates : Utilizing specific reagents and conditions to create the necessary structural components.

- Coupling Reactions : Combining intermediates through amide bond formation.

- Purification Techniques : Employing chromatography to ensure high purity of the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.